Compound Description: This compound shares a pyridin-4-yl)methanone moiety with the target compound. It was synthesized through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide. []
Relevance: The shared pyridin-4-yl)methanone moiety suggests a structural relationship with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The key difference lies in the replacement of the piperazine ring in the target compound with an 8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl group. []
Compound Description: This compound, like the target compound, features a (pyridin-4-yl)methanone group in its structure. []
Relevance: The presence of the (pyridin-4-yl)methanone moiety links this compound structurally to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The difference lies in the substitution of the piperazine ring in the target compound with a 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl group. []
methanone
Compound Description: This compound also shares the (pyridin-4-yl)methanone group found in the target compound. It was synthesized by reacting an α,β-unsaturated ketone with isonicotinic acid hydrazide. []
Relevance: The common (pyridin-4-yl)methanone structure points to a structural relationship with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The distinction is the substitution of the piperazine ring in the target compound with a [5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] group. []
Compound Description: This novel organic compound was investigated for its corrosion inhibition properties on mild steel in acidic environments. []
Relevance: While it shares a piperazin-1-yl)methanone structural motif with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, a key difference is the replacement of the pyridin-4-yl group with a furan-2-yl group. Additionally, this compound features a 4-(4-aminobenzene-1-sulfonyl) substituent on the piperazine ring. []
Compound Description: This group of compounds acts as inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, a target for disrupting mosquito renal functions. []
methanone Derivatives
Compound Description: This series includes four synthesized compounds: methanone (1), methanone (2), methanone (3), and methanone (4). They were synthesized and characterized using spectroscopic techniques, and their crystal structures were determined. []
Relevance: These compounds are structurally analogous to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, with a shared piperazin-1-yl)methanone core structure. The primary difference lies in the replacement of the pyridin-4-yl group in the target compound with a thieno[2,3-c]pyridin-5-yl group. Additionally, these derivatives feature various aryl substituents at the 4-position of the piperazine ring. []
Compound Description: LDK1229 functions as a potent inverse agonist of the cannabinoid receptor type 1 (CB1). It exhibits anorectic effects but, unlike first-generation CB1 inverse agonists, has a distinct chemical scaffold that may lead to fewer side effects. []
Relevance: Although LDK1229 doesn't share the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it contains a structurally similar piperazin-1-yl)methanone moiety. The key difference is the cyclohexyl group attached to the carbonyl instead of the pyridin-4-yl group present in the target compound. Moreover, LDK1229 has a bis(4-fluorophenyl)methyl substituent on the piperazine ring. []
Compound Description: This compound acts as a reversible and selective inhibitor of monoacylglycerol lipase (MAGL). By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol, it indirectly activates cannabinoid receptors and demonstrates therapeutic potential for mood, pain, and inflammation. []
Relevance: Despite the absence of the pyridin-4-yl)methanone structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, JNJ-42226314 shares a structural resemblance due to its piperazine ring linked via a carbonyl group to another nitrogen-containing heterocycle (azetidine). The difference lies in the substitution of the pyridin-4-yl group with a complex [1-(4-fluorophenyl)indol-5-yl] moiety. Furthermore, JNJ-42226314 has a thiazole-2-carbonyl substituent on the piperazine ring. []
Compound Description: Compound 26 is a competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. It displays significantly higher activity compared to kojic acid, a known TYR inhibitor. Notably, it exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity. []
Relevance: Though lacking the pyridin-4-yl group of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, compound 26 shares a structural similarity by possessing a piperazin-1-yl)methanone moiety. The difference lies in the substitution of the pyridin-4-yl with a 3-chloro-2-nitro-phenyl group. Additionally, compound 26 features a 4-fluorobenzyl substituent on the piperazine ring. []
Compound Description: GLPG1690 represents a first-in-class autotaxin inhibitor. It's currently under clinical evaluation for treating idiopathic pulmonary fibrosis due to its ability to reduce lysophosphatidic acid levels and attenuate fibrosis progression. []
Relevance: Despite not directly featuring the piperazin-1-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, GLPG1690 bears a structural resemblance. It incorporates a piperazine ring linked through an ethyl spacer to an imidazo[1,2-a]pyridine system. This connection resembles the piperazin-1-yl)methanone motif, but with an ethyl bridge instead of the carbonyl. Furthermore, GLPG1690 possesses various complex substituents on the piperazine and imidazo[1,2-a]pyridine moieties. []
Compound Description: This compound, containing two (pyridin-4-yl)methanone units linked by a propane-1,3-diylbis(piperidine-4,1-diyl) spacer, forms co-crystals with isophthalic acid and 4,4′-oxydibenzoic acid. These structures were analyzed to understand the intermolecular interactions and crystal packing. [, ]
Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates potential for treating diseases associated with ACAT-1 overexpression. []
Relevance: While not directly possessing the piperazin-1-yl)methanone core structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, K-604 shares a structural similarity. It incorporates a piperazine ring connected via an ethyl linker to a 1H-benzo[d]imidazole moiety. This connection resembles the piperazin-1-yl)methanone motif, with an ethyl bridge replacing the carbonyl. K-604 features various substituents on the piperazine, 1H-benzo[d]imidazole, and pyridin-3-yl groups. []
Compound Description: This series comprises novel compounds synthesized from the reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These derivatives were designed and evaluated for their in vitro antibacterial activity. []
Relevance: These derivatives share a structural resemblance to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride by having a piperazin-1-yl)methanone core structure. The difference lies in replacing the pyridin-4-yl group in the target compound with a 2-substituted-4-methylthiazol-5-yl group. Additionally, these derivatives possess various substituents on the piperazine ring. []
Compound Description: RG1678 is a potent and selective glycine transporter 1 (GlyT1) inhibitor. It demonstrated beneficial effects in treating schizophrenic patients during a phase II clinical trial, highlighting its potential as a novel therapeutic agent for schizophrenia. []
Relevance: While not directly containing the pyridin-4-yl)methanone core structure found in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, RG1678 shares a structural similarity. It incorporates a piperazine ring connected via a carbonyl group to a substituted phenyl group. The key difference lies in the absence of the pyridin-4-yl group and the presence of a complex [5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl] moiety attached to the carbonyl. Furthermore, RG1678 has a 3-fluoro-5-trifluoromethylpyridin-2-yl substituent on the piperazine ring. []
Compound Description: This compound is structurally related to Imatinib, a tyrosine kinase inhibitor used to treat leukemia. []
Relevance: While this compound doesn't share the core piperazin-1-yl)methanone structure with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it contains a 4-methylpiperazin-1-yl group connected to a phenyl ring via a methylene bridge. This connection bears a resemblance to the target compound's core structure but lacks the carbonyl group. []
Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that advanced to phase 3 clinical trials for treating type 2 diabetes. Its disposition and metabolism have been extensively studied in rats, dogs, and humans. [, ]
Relevance: Although PF-00734200 lacks the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it exhibits a structural resemblance due to the presence of a piperazine ring. In PF-00734200, the piperazine is substituted with a pyrimidin-2-yl group and incorporated within a larger molecular framework featuring pyrrolidine rings and a methanone linker. [, ]
Compound Description: This compound was synthesized via an aza-Michael addition reaction and subsequently tested for its binding affinity to the 5-HT6 receptor, although it showed poor affinity. [, ]
Relevance: Despite not directly containing the pyridin-4-yl)methanone core of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound displays structural similarities. It incorporates a piperazin-1-yl group connected to a propan-1-one moiety. The key difference lies in the substitution of the pyridin-4-yl group with a complex [1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl] moiety and the presence of a propylene spacer between the piperazine and carbonyl group. Additionally, the pyridine ring in this compound is a pyridin-2-yl, unlike the pyridin-4-yl in the target compound. [, ]
Compound Description: This series of compounds was synthesized and evaluated for binding affinity to 5-HT6 receptors. While showing mild to moderate potency, they represent initial hits for further modifications in drug discovery efforts. []
Compound Description: This compound exhibits antagonistic activity towards the 5-HT2A receptor. Various crystalline forms, including forms B and hydrochloride, have been identified and characterized. [, ]
Relevance: Despite lacking the pyridin-4-yl group present in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound shares a structural resemblance due to its piperazin-1-yl)methanone moiety. The difference lies in the substitution of the pyridin-4-yl group with a 3-cyano-1H-indol-7-yl moiety. Furthermore, this compound has a 4-fluorophenethyl substituent on the piperazine ring. [, ]
Compound Description: This compound has been crystallized in novel forms and formulated into pharmaceutical compositions. The phosphate salt, particularly form X-17526M, is of interest. [, , ]
Relevance: This compound shares a close structural resemblance with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, differing only in the replacement of the pyridin-4-yl group with a 3-cyano-1H-indol-7-yl group. The 4-fluorophenethyl substituent on the piperazine ring further contributes to its structural similarity. [, , ]
Compound Description: This group of compounds acts as CCR2b receptor antagonists, potentially useful for treating inflammatory disorders and neuropathic pain. []
Relevance: While these compounds share a piperazin-1-yl)methanone structural motif with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, they lack the pyridin-4-yl group. Instead, they feature a 4-tert-butylpiperazin-2-yl substituent on the carbonyl group and an n-carboxamide group on the piperazine ring. []
Compound Description: This series of pyrimidine derivatives, synthesized using a Biginelli reaction, holds potential for various medicinal and other applications. []
Relevance: Although these compounds don't share the core piperazin-1-yl)methanone structure of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, they contain a pyridin-4-yl)methanone moiety within their structure. []
Compound Description: This compound has been crystallized in a novel form that offers high crystallinity and scalability for commercial production. []
Relevance: While this compound doesn’t possess the piperazin-1-yl)methanone core structure of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, it does contain a (pyridin-3-yl)(2-chlorophenyl)methanone moiety, which bears a structural resemblance to the target compound's pyridin-4-yl)methanone moiety. The difference lies in the substitution of the piperazine ring and the position of the nitrogen atom on the pyridine ring. []
Compound Description: A crystalline hydrochloride salt form of this compound shows potential for treating pain, metabolic disorders, obesity, hyperphagia, and diabetes. []
Relevance: Although it lacks the pyridin-4-yl group present in Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, this compound shares a structural similarity due to its piperazin-1-yl) moiety incorporated into a larger structure with a methanone linker. The difference lies in the complex substituents attached to the piperazine ring and the methanone group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.